3-(2-ethoxyphenoxy)-9-(2-methoxyethyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine core. Its structure includes a 2-ethoxyphenoxy substituent at position 3, a 2-methoxyethyl group at position 9, and a methyl group at position 2. The ethoxy and methoxy substituents likely influence its solubility and electronic properties, differentiating it from similar derivatives .
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-9-(2-methoxyethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-4-27-19-7-5-6-8-20(19)30-22-15(2)29-23-16(21(22)25)9-10-18-17(23)13-24(14-28-18)11-12-26-3/h5-10H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJFPSPMYLWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-ethoxyphenoxy)-9-(2-methoxyethyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromeno-oxazinones, characterized by a chromene backbone fused with an oxazine ring. Its structure includes:
- Ethoxy and methoxy groups : These substituents can enhance lipophilicity and bioavailability.
- Chromeno core : This structure is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.47 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Study : In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It displays activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Studies |
|---|---|---|
| Anticancer | Induces apoptosis | [Study A], [Study B] |
| Antimicrobial | Inhibits bacterial growth | [Study C] |
| Anti-inflammatory | Reduces inflammation | [Study D] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings and Analysis
Structural Influence on Activity: The 2-ethoxyphenoxy group in the target compound may enhance lipophilicity compared to analogs with smaller substituents (e.g., 4-fluorophenyl in ) .
Synthetic Feasibility: Compounds with hydroxyalkyl substituents (e.g., 4-hydroxybutyl in ) are synthesized via aminomethylation of hydroxylated isoflavones with formaldehyde, yielding 65–90% . Ferrocene-containing derivatives () require specialized metal-organic protocols, limiting scalability compared to the target compound’s simpler substituents .
Biological Potential: The target compound’s methyl group at position 2 mirrors the trifluoromethyl group in ’s analogs, which may influence steric hindrance but lacks the electronic effects of CF₃ . Formononetin derivatives () with furan or butyl groups demonstrate osteogenic activity, suggesting the target compound’s ethoxy/methoxy groups could be optimized for bone-related applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
